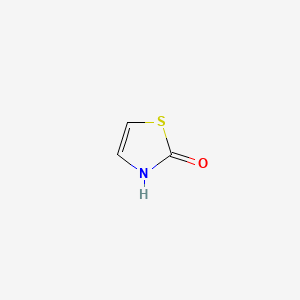

Thiazol-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWCTHQXBMHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459322 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-07-4, 6039-97-0 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Thiazol 2 Ol and Its Derivatives

Established Synthetic Routes for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a fundamental step in the synthesis of Thiazol-2-ol (B1589710) and its derivatives. Several classical and modern methods have been established, providing versatile pathways to this heterocyclic core.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in thiazole chemistry. organic-chemistry.org The traditional method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. organic-chemistry.orgmdpi.comderpharmachemica.com This condensation reaction is highly versatile, allowing for the introduction of various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5 of the thiazole ring. mdpi.com The reaction typically proceeds through the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by dehydration to form the aromatic thiazole ring. nih.gov

In recent years, significant efforts have been made to develop more efficient and environmentally benign adaptations of the Hantzsch synthesis. derpharmachemica.combepls.com These modern approaches often focus on improving reaction conditions, minimizing waste, and simplifying procedures. bepls.com Microwave irradiation has emerged as a powerful tool to accelerate the synthesis, often leading to higher yields in significantly shorter reaction times. derpharmachemica.comnih.gov Green chemistry principles have been incorporated through the use of eco-friendly catalysts, such as silica-supported tungstosilicic acid, and greener solvents like polyethylene (B3416737) glycol (PEG) or water. derpharmachemica.combepls.com One-pot, multi-component reactions have also been developed, which enhance efficiency by combining several steps without isolating intermediates. derpharmachemica.comnih.gov

A notable variation is the Holzapfel-Meyers-Nicolaou modification, which involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate. nih.gov This intermediate is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the final thiazole product, a method that is particularly useful for maintaining stereochemical integrity. nih.gov

| Adaptation | Reactants | Catalyst/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid | Microwave heating | 79-90% | derpharmachemica.com |

| Green Catalyst | 2-[1-(Benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide, α-haloketones | 1,4-diazabicyclo[2.2.2]-octane (DABCO) | Conventional heating | Good to excellent | derpharmachemica.com |

| Green Solvent | α-Diazoketones, Thiourea | PEG-400 | 100 °C, 2-3.5 h | 87-96% | derpharmachemica.com |

| Catalyst-Free (in water) | Dithiocarbamates, α-halocarbonyl compounds | Water | Reflux, 20 h | 75-90% | derpharmachemica.com |

| Solvent-Free | 2-Bromoacetophenones, Thiourea | None (Solvent-free) | A few seconds | Good yields | researchgate.net |

Cook-Heilbron Synthesis Modifications

The Cook-Heilbron synthesis, discovered in 1947, is another classical route for forming the thiazole ring, specifically leading to 5-aminothiazole derivatives. mdpi.comresearchgate.net The reaction involves the condensation of an α-aminonitrile with a sulfur-containing compound such as carbon disulfide, dithioacids, or their esters, under mild conditions. researchgate.net When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole. mdpi.com

The versatility of the Cook-Heilbron synthesis lies in the ability to introduce a variety of substituents at the 2nd and 4th positions of the thiazole ring by carefully selecting the starting materials. researchgate.net For example, reacting aminoacetonitrile (B1212223) with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. researchgate.net Although modern applications of this method are less common than Hantzsch-type syntheses, it remains a valuable pathway for accessing the 5-aminothiazole scaffold, which can be a precursor for further derivatization. researchgate.net The mechanism involves the formation of a 5-imino-2-thione thiazolidine (B150603) intermediate, which then undergoes tautomerization to the aromatic 5-aminothiazole. researchgate.net

Acylation Reactions of 2-Aminothiolates

The acylation of 2-aminothiolates, followed by intramolecular cyclization, provides a direct route to the thiazole ring, particularly for fused systems like benzothiazoles. mdpi.comnih.gov In this methodology, a 2-aminothiophenol (B119425) acts as the key precursor. mdpi.com The synthesis involves the reaction of the 2-aminothiophenol with an acylating agent, such as a carboxylic acid, acyl chloride, or aldehyde. mdpi.comnih.gov The initial step is the acylation of the amino group to form an N-acyl intermediate. This intermediate then undergoes an acid-catalyzed cyclodehydration, where the thiol group attacks the carbonyl carbon, followed by elimination of a water molecule to form the thiazole ring.

A variety of catalysts and reaction conditions have been employed to facilitate this condensation. Polyphosphoric acid (PPA) is a common reagent used for cyclization, often requiring high temperatures (e.g., 170–250 °C). nih.gov Other dehydrating catalyst systems, such as methanesulfonic acid (MeSO₃H) on silica, have been used under milder conditions (140 °C) to afford 2-substituted benzothiazoles in high yields. nih.gov This method is versatile, allowing for the synthesis of thiazoles with a wide range of substituents at the 2-position based on the choice of the acylating agent. mdpi.com

| Acylating Agent | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Naphthyridine-3-carboxylic acids | Polyphosphoric acid (PPA) | 170–250 °C | 10-60% | nih.gov |

| Substituted p-aminobenzoic acids | Polyphosphoric acid (PPA) | 220 °C, 3 h | 50-60% | nih.gov |

| Aliphatic or Aromatic Carboxylic Acids | MeSO₃H/SiO₂ | 140 °C, 2-12 h | 70-92% | nih.gov |

| Aryl Aldehydes | Cu(II)-containing nano-silica triazine dendrimer | - | 87-98% | mdpi.com |

| Oxalyl chloride, Thiols | n-Tetrabutylammonium iodide (TBAI) | Acetonitrile (B52724) | 65-80% | mdpi.com |

Specialized Synthetic Approaches to this compound Derivatives

Beyond the fundamental ring-forming reactions, specialized methods exist that utilize pre-formed thiazole-like structures or focus on modifying the hydroxyl group of this compound itself.

Condensation Reactions Involving Thiazolone Precursors

Thiazolone derivatives, such as 2-amino-4-thiazolidinones (also known as pseudothiohydantoin), are highly versatile precursors for the synthesis of a wide array of substituted thiazoles. researchgate.net These compounds contain a reactive methylene (B1212753) group adjacent to the carbonyl, which can participate in various condensation reactions.

A key strategy involves the protection of the 2-amino group, for instance with a Boc (tert-butyloxycarbonyl) group. researchgate.net This allows for selective reactions at other positions of the ring. The protected pseudothiohydantoin can be halogenated at the 4-position using Appel-related conditions to introduce bromine, chlorine, or iodine. researchgate.net These 4-halo intermediates can then undergo further functionalization. Acylation of the protected amine, followed by a mild deprotection step, can cleanly yield desired N-acylated 4-halo-2-aminothiazoles. researchgate.net These halogenated thiazoles are valuable building blocks for introducing further diversity via cross-coupling reactions.

Functionalization Strategies for the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound, which exists in tautomeric equilibrium with its thiazolone form, is a key site for functionalization. Etherification and esterification are two primary strategies to modify this group, leading to derivatives with altered chemical and physical properties.

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. The esterification of a hydroxyl group on a heterocyclic ring can be achieved under various conditions. For instance, the reaction of a hydroxy-flavone with an acyl chloride in the presence of a base like pyridine is a common procedure. A general method involves dissolving the hydroxyl-containing compound in a suitable solvent mixture (e.g., dichloromethane:tetrahydrofuran), adding a base, and then introducing the acyl chloride. Another approach for esterification uses triphenylphosphine, iodine, and a catalytic amount of a Lewis acid like Zinc triflate (Zn(OTf)₂), which can selectively promote the esterification of carboxylic acids with alcohols while preserving other hydroxyl groups in the molecule.

Etherification involves converting the hydroxyl group into an ether by reacting it with an alkylating agent. This typically requires deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide or another electrophile. The specific conditions for etherification of this compound would depend on the reactivity of the chosen alkylating agent and the stability of the thiazole ring under the basic conditions required.

An exploration of advanced and sustainable methods for synthesizing this compound and its associated derivatives reveals a dynamic and innovative field of chemical research. Modern synthetic strategies are increasingly focused on efficiency, selectivity, and environmental responsibility. This article delves into specific, cutting-edge methodologies, from the introduction of alkyne functionalities to the application of green and catalytic chemistry, highlighting the sophisticated techniques chemists employ to construct these valuable heterocyclic scaffolds.

Tautomerism and Isomerism in Thiazol 2 Ol Systems

Enol-Keto Tautomerism of Thiazol-2-ol (B1589710) (2-Hydroxythiazole / 2,3-Dihydro-1,3-thiazol-2-one)

This compound exists in a tautomeric equilibrium between its enol form, 2-hydroxythiazole, and its keto form, 2,3-dihydro-1,3-thiazol-2-one. This equilibrium is a dynamic process involving the migration of a proton and the concomitant shift of double bonds. While the thiazole (B1198619) ring itself possesses aromatic character, the tautomerization to the keto form disrupts this aromaticity to some extent, leading to a delicate balance between the two forms.

Experimental Evidences for Tautomeric Forms

Spectroscopic methods provide the primary means for identifying and quantifying the different tautomeric forms of this compound in various states.

Infrared (IR) Spectroscopy: In a study of a novel 1,3,4-thiadiazole derivative, the presence of both keto and enol forms was confirmed by characteristic IR absorption bands. Broad bands in the region of 3436–3255 cm⁻¹ and a sharp band at 2928 cm⁻¹ were attributed to the enol tautomer, likely involved in intramolecular hydrogen bonding. mdpi.com Conversely, strong absorption bands in the 1707–1655 cm⁻¹ range were assigned to the keto form's carbonyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating tautomeric equilibria. For a 1,3,4-thiadiazole derivative, the ¹³C NMR spectrum in DMSO-d₆ showed distinct signals for both the ketonic carbon at δ 204.5 ppm and the enolic carbon at δ 155.5 ppm, providing clear evidence of the keto-enol tautomerism. mdpi.com The ¹H NMR spectra of the same compound in different solvents also revealed shifts indicative of a changing tautomeric ratio. mdpi.com

UV-Visible Spectroscopy: The electronic absorption spectra of this compound and its derivatives are sensitive to the tautomeric form present. In a study of a 1,3,4-thiadiazole derivative, the appearance of two intense peaks in chloroform and methanol (B129727) was attributed to the coexistence of both tautomers. mdpi.com In a more polar solvent like DMSO, a third absorption peak was observed, suggesting the presence of a zwitterionic intermediate in addition to the enol and keto forms. mdpi.com

Influence of Solvent Environment on Tautomeric Equilibria

The position of the tautomeric equilibrium is highly dependent on the surrounding solvent environment, primarily due to differences in the polarity of the tautomers and their ability to form hydrogen bonds with solvent molecules.

Generally, polar solvents tend to favor the more polar tautomer. For instance, in the case of 4-(2-thiazolylazo)-resorcinol, a related thiazole derivative, computational studies have shown that while the enol tautomer is more stable in the gas phase, the keto tautomer is preferred in both chloroform and dimethyl sulfoxide (DMSO) solutions. academicjournals.org This is attributed to the larger dipole moment of the keto form, which is better stabilized by the polar solvent molecules. academicjournals.org

Experimental studies on a 1,3,4-thiadiazole derivative support this trend. In the polar aprotic solvent DMSO, the keto form is favored, whereas in the less polar solvent chloroform, the enol form predominates. nih.gov The percentage of the enol form was found to increase with decreasing solvent polarity. mdpi.com

Interactive Data Table: Solvent Effects on Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (for 4-(2-thiazolylazo)-resorcinol) |

| Gas Phase | 1 | Enol |

| Chloroform | 4.9 | Keto |

| DMSO | 46.7 | Keto |

External Electric Field Effects on Ground-State Tautomerism

The application of an external electric field (EEF) can serve as a tool to manipulate the tautomeric equilibrium. The principle behind this effect lies in the differential interaction of the electric field with the dipole moments of the tautomers. The tautomer with a larger dipole moment will be more stabilized by the electric field.

Theoretical studies on 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, a complex thiazole derivative, have demonstrated that an increasing EEF strength can lead to a complete switch from the enol to the keto tautomer. This is a direct consequence of the significantly larger dipole moment of the keto form. This effect mimics the influence of a polar solvent, suggesting that an EEF can be used to control tautomeric states without changing the solvent.

Excited-State Proton Transfer Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process is often observed in molecules containing both a proton donor and a proton acceptor group in close proximity, such as in certain hydroxy-substituted thiazole derivatives.

Upon absorption of light, the acidity and basicity of the donor and acceptor sites can change, facilitating a proton transfer that is not favorable in the ground state. This leads to the formation of an excited-state keto tautomer from the initially excited enol form. The excited keto tautomer then relaxes to its ground state, often with a characteristic fluorescence emission that is significantly red-shifted compared to the emission of the enol form.

Tautomeric Studies of Specific Thiazolylazo Dye Derivatives

Thiazolylazo dyes are an important class of compounds that often exhibit azo-hydrazone tautomerism, a specific type of enol-keto tautomerism. The equilibrium is between an azo form (containing an -N=N- group) and a hydrazone form (containing a -C=N-NH- group).

A study of the thiazolylazo dye 1-[5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol (BnTAN) using density functional theory (DFT) and various spectroscopic techniques (¹H NMR, UV-Vis, and FTIR) provided insights into its tautomeric behavior. nih.gov An experimentally observed IR band at 1678 cm⁻¹, assigned to the C=O bond stretching vibration, supported the presence of the less stable keto-form (hydrazone) even in the solid state. nih.gov This was attributed to an ultrafast intramolecular proton transfer. nih.gov

Furthermore, X-ray crystallography indicated an intermediate position of the proton between the hydroxyl and azo groups, and some ¹H NMR signals were interpreted as averaged values between the keto and enol tautomers. nih.gov

Computational studies on 4-(2-thiazolylazo)-resorcinol (TAR) have shown that the relative stability of the tautomers is influenced by the solvent. academicjournals.org In the gas phase, the enol form is more stable, but in polar solvents like DMSO and chloroform, the keto form is favored. academicjournals.org This shift is due to the greater stabilization of the more polar keto tautomer by the solvent. academicjournals.org

Structural Characterization of Tautomeric Intermediates

The direct structural characterization of tautomeric intermediates, such as the transition state for proton transfer, is challenging due to their transient nature. However, computational methods and advanced experimental techniques can provide valuable information.

For the thiazolylazo dye BnTAN, X-ray crystallography revealed a structure where the proton is located in an intermediate position between the oxygen and nitrogen atoms, suggesting a low barrier for proton transfer and a delocalized system. nih.gov

In the case of N-(2,3-dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide, the crystal structure confirms the presence of an intramolecular O—H⋯N hydrogen bond, which is a prerequisite for proton transfer. nih.gov The bond lengths within the molecule, such as the C=N double bond, provide further evidence for the specific tautomeric form present in the solid state. nih.gov

Reactivity and Reaction Mechanisms of Thiazol 2 Ol Core

Fundamental Reaction Types of the Thiazole (B1198619) Ring

The fundamental reactions of the thiazol-2-ol (B1589710) ring encompass a range of transformations including oxidation, reduction, and substitution reactions. The specific outcomes of these reactions are largely dependent on the predominant tautomeric form under the reaction conditions.

Oxidation Reactions (e.g., Sulfoxides, Sulfones, N-oxides)

The oxidation of the thiazole ring can occur at either the sulfur or the nitrogen atom. While the formation of thiazole N-oxides is a known reaction for the general thiazole scaffold, the direct oxidation of this compound to its corresponding sulfoxide or sulfone is less common. This is attributed to the tautomeric equilibrium, where the thiazol-2(3H)-one form predominates, rendering the sulfur atom less susceptible to oxidation compared to a true thioether.

However, oxidation of related thiazoline systems, which are dihydrothiazoles, can lead to the formation of sulfoxides and sulfones. For instance, the Ru-catalyzed oxidation of thiazolidines, the fully saturated analogues of thiazoles, can yield byproducts such as N-oxides, sulfoxides, or sulfones under mild conditions. nih.gov

Nitrogen oxidation of the general thiazole ring to form aromatic thiazole N-oxides can be achieved using various oxidizing agents, including m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. nih.gov In some cases, oxidation at the sulfur atom can occur concurrently, leading to non-aromatic sulfoxides or sulfones. nih.gov The synthesis of N-hydroxythiazole derivatives, which are tautomers of N-oxides, has also been reported through multi-step procedures involving the N-oxidation of a thiazole precursor.

Reduction Reactions (e.g., Dihydrothiazole Formation)

The reduction of the thiazole ring to form dihydrothiazoles (thiazolines) is a feasible transformation, although specific conditions for this compound are not extensively documented. Generally, thiazole rings exhibit good stability towards catalytic hydrogenation with platinum and metal reductions in acidic media. However, activated Raney nickel can reduce the thiazole ring, often leading to desulfurization and subsequent degradation of the ring structure. nih.gov

The carbonyl group present in the thiazol-2(3H)-one tautomer introduces a site for reduction. Reagents like sodium borohydride (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. wikipedia.orgnih.gov While specific studies on the NaBH₄ reduction of unsubstituted thiazol-2(3H)-one are scarce, it is plausible that the C=O bond could be targeted by hydride reagents to yield a 2-hydroxythiazolidine derivative.

Nucleophilic and Electrophilic Substitution Reactions

The positions of substitution on the thiazole ring are dictated by the electron distribution within the ring. The C2 position is the most electron-deficient and is therefore the primary site for nucleophilic attack. nih.gov Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. nih.govnih.gov

The presence of the 2-hydroxy group in this compound acts as an electron-donating group, which is expected to activate the ring towards electrophilic attack, further favoring substitution at the C5 position. nih.gov When the ring nitrogen acts as an electron source or a relay of electrons, as is the case with a 2-hydroxy substituent, it leads to an increased electron density at the C5 position. nih.gov

For the thiazole ring in general, electrophilic substitution reactions such as sulfonation and halogenation preferentially occur at the C5 position. nih.gov If the C5 position is already substituted, electrophilic attack at other positions is unlikely. nih.gov

Nucleophilic substitution reactions on the thiazole ring typically require a strong nucleophile or activation of the ring. nih.gov Halogen atoms attached to the thiazole ring can be displaced by nucleophiles, with the reactivity being highest at the C2 position.

Cycloaddition Reactions and Ring Transformations

The aromatic nature of the thiazole ring generally makes it a reluctant participant in cycloaddition reactions, often requiring high temperatures or specific activating groups.

Diels-Alder Reactions Leading to Pyridines

While the thiazole ring itself is a poor diene in Diels-Alder reactions due to its aromaticity, certain substituted thiazoles can undergo [4+2] cycloaddition reactions. For example, 4-alkenylthiazoles have been shown to behave as all-carbon dienes in Diels-Alder reactions with various dienophiles, leading to functionalized thiazole derivatives. nih.gov A common transformation following a Diels-Alder reaction involving a thiazole ring is the extrusion of sulfur, which can lead to the formation of a pyridine (B92270) ring. nih.gov This transformation provides a synthetic route from thiazoles to pyridines.

Formal [2+2] Cycloadditions and Rearrangements

Formal [2+2] cycloaddition reactions involving the thiazole ring are also known, often leading to rearrangements and the formation of new ring systems. In one studied example, a mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) was found to proceed through a formal [2+2] cycloaddition to a cyclobutene intermediate. nih.gov This intermediate then undergoes a series of electrocyclic ring openings and closings, ultimately extruding a sulfur atom to form a pyridine derivative. nih.gov

Photochemical rearrangements of thiazole derivatives can also lead to significant structural changes. UV irradiation of certain thiazole derivatives can induce ring-opening and complex rearrangements. mdpi.com Additionally, photochemical rearrangements of 1,3-thiazine sulfoxides have been shown to yield fused 2,1,4-oxathiazolidines.

Mechanistic Investigations of Derivatization Reactions

The reactivity of the this compound core is a subject of detailed mechanistic study, providing insights into the formation of its diverse derivatives. Investigations have explored a range of intermediates and pathways, including organometallic, zwitterionic, and radical species. Computational and experimental kinetic studies have further elucidated the electronic effects governing these transformations.

Imino Copper(III) Intermediates in Catalytic Processes

Copper-catalyzed cross-coupling reactions are pivotal for the N-arylation of heterocyclic compounds, including derivatives of this compound, which exist in tautomeric equilibrium with 2-aminothiazole. The precise mechanism of these reactions is complex, with evidence pointing towards a catalytic cycle that can involve Cu(I) and Cu(III) oxidation states. While direct observation of an imino-copper(III) intermediate is challenging, its role is inferred from mechanistic studies on related systems, such as the N-arylation of amides.

The catalytic cycle is proposed to begin with the coordination of the thiazole tautomer (as the amide-like 2-aminothiazole) to a Cu(I) salt. Deprotonation by a base generates a copper(I)-amidate complex. This key intermediate then reacts with an aryl halide. One proposed pathway involves the oxidative addition of the aryl halide to the Cu(I) center, forming a transient Cu(III) intermediate. mit.edu This high-valent organocopper(III) species is highly unstable but poised for rapid C-N bond-forming reductive elimination, which yields the N-arylated thiazole product and regenerates a Cu(I) species to continue the cycle. sciengine.comresearchgate.net

Mechanistic studies on related copper-catalyzed N-arylation reactions have provided evidence for the viability of Cu(III) intermediates. For instance, well-defined organocopper(III) complexes have been synthesized and shown to undergo the crucial reductive elimination step. sciengine.com While alternative pathways involving Cu(I)/Cu(II) cycles or radical processes may also be operative depending on the specific substrates and conditions, the formation of a Cu(III) species remains a key hypothesis in explaining the reactivity observed in many copper-catalyzed C-N bond-forming reactions. mit.edu

Zwitterionic Intermediates in Cycloadditions

Cycloaddition reactions involving the thiazole core can proceed through stepwise mechanisms involving the formation of zwitterionic intermediates. This pathway is distinct from concerted pericyclic mechanisms and is often influenced by the electronic properties of the reactants.

One notable example involves the use of donor-acceptor (D-A) cyclopropanes as synthetic precursors. These strained rings can undergo selective bond cleavage between the carbons bearing the donor and acceptor groups, formally generating a 1,3-zwitterionic intermediate. This reactive species can then be trapped by various partners. When reacted with mercaptoacetaldehyde, this pathway provides access to thiazole-containing targets, demonstrating the synthetic utility of the transient zwitterion. mdpi.com

Thiazoles themselves can participate in cycloadditions where a zwitterionic intermediate is key. For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) has been found to proceed through a zwitterionic intermediate. This occurs via a formal [2+2] cycloaddition, which then undergoes a series of electrocyclic ring-opening and ring-closing steps before extruding a sulfur atom to yield a pyridine product. wikipedia.org The formation of zwitterionic intermediates in such cycloadditions is often favored by polar solvents and substituents that can stabilize the separated charges.

Radical Processes in Thiazole Synthesis

While the archetypal Hantzsch synthesis for thiazoles is predominantly described by an ionic mechanism involving nucleophilic attack and condensation, radical pathways can play a role in the synthesis and derivatization of the thiazole core. chemhelpasap.comresearchgate.net These processes often involve single-electron transfer (SET) steps, particularly in reactions mediated by transition metals like copper.

In some copper-catalyzed derivatization reactions, a proposed mechanism for the activation of an aryl iodide involves a halide atom transfer to a Cu(II) intermediate. This step generates an aryl radical and a Cu(III)-halide species. Subsequent radical recombination forms a Cu(III)-aryl intermediate, which can then proceed to the product via reductive elimination. This pathway represents a departure from a purely ionic oxidative addition mechanism and highlights the potential for radical intermediates in the functionalization of pre-formed thiazole rings.

Furthermore, enzymatic systems provide examples of radical-mediated transformations on related sulfur-containing biomolecules. For instance, the copper-dependent formylglycine-generating enzyme (FGE) involves intermediates such as a Cu(I)-sulfenate-thioaldehyde complex, hinting at the accessibility of radical pathways in the biological processing of cysteine, a natural precursor to the thiazole backbone. wikipedia.orgnih.gov

Insights from Hammett Experimental Kinetic Studies and DFT Calculations

The reactivity of the this compound core and the mechanisms of its derivatization are significantly influenced by the electronic effects of substituents. These effects have been quantitatively assessed using a combination of experimental kinetic studies, such as Hammett analysis, and theoretical Density Functional Theory (DFT) calculations.

Hammett Experimental Kinetic Studies: The Hammett equation provides a powerful tool for understanding reaction mechanisms by correlating reaction rates with substituent electronic properties. walisongo.ac.idlibretexts.org A Hammett substitution correlation analysis has been successfully applied to the Hantzsch thiazole synthesis. researchgate.net This analysis confirmed that the stereochemical outcome of the reaction is controlled by the rate of epimerization during the dehydration of the thiazoline intermediate. The correlation demonstrated that the stabilization of a cationic transition state, influenced by the electronic nature of the substituents, is a key factor. researchgate.net A positive reaction constant (ρ) obtained from a Hammett plot indicates that the reaction rate-determining step involves the buildup of negative charge (or the loss of positive charge) and is accelerated by electron-withdrawing groups. rsc.org

Density Functional Theory (DFT) Calculations: DFT calculations offer molecular-level insights that complement experimental findings. These studies are used to calculate the geometric and electronic properties of reactants, intermediates, and transition states. For thiazole derivatives, DFT has been employed to analyze frontier molecular orbitals (HOMO-LUMO), map molecular electrostatic potential, and calculate local reactivity indices. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO energy gap is indicative of lower kinetic stability and higher chemical reactivity. nih.gov DFT studies have successfully explained the regioselectivity observed in the synthesis of fused thiazole systems by identifying the most reactive electrophilic and nucleophilic sites on the reacting molecules. researchgate.netnih.gov

This compound Derivatives as Synthetic Building Blocks

Derivatives of this compound, particularly its tautomer 2-aminothiazole, are exceptionally valuable and versatile building blocks in organic synthesis. They serve as foundational scaffolds for the construction of more complex, often biologically active, fused heterocyclic systems. Their utility is prominently demonstrated in multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

A prime example of their application is in the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot, three-component synthesis. mdpi.comdoaj.org In this reaction, a 2-aminoazole (such as 2-aminothiazole), an aldehyde, and an isocyanide converge to form a fused imidazole ring system. Specifically, using 2-aminothiazole as the amidine component leads directly to the synthesis of imidazo[2,1-b]thiazole derivatives. mdpi.comsciforum.netsciforum.net This reaction is highly efficient and atom-economical, often proceeding in moderate to excellent yields under catalyst-free conditions with microwave heating. researchgate.net

The imidazo[2,1-b]thiazole core synthesized from these building blocks is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including antiviral, antimycobacterial, and antiproliferative properties. researchgate.netnih.govnih.gov The versatility of the GBBR allows for diverse substituents to be introduced into the final product by simply varying the aldehyde and isocyanide components, making it a powerful tool for generating libraries of potential drug candidates.

Computational Chemistry and Theoretical Studies

Molecular Dynamics and Simulation Studies

While quantum mechanical calculations provide insights into the properties of isolated molecules, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent.

The tautomeric equilibrium between Thiazol-2-ol (B1589710) (enol form) and thiazol-2(3H)-one (keto form) is highly sensitive to the surrounding solvent environment. Computational methods can mimic these solvent effects, providing a molecular-level understanding of how different solvents influence the stability of each tautomer.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models have been used to study the tautomerism of related heterocyclic systems. academicjournals.orgnih.gov Generally, polar solvents are found to preferentially stabilize the more polar keto tautomer through stronger solute-solvent interactions. academicjournals.org This stabilization can shift the tautomeric equilibrium towards the keto form in polar environments.

Explicit solvent models, used in molecular dynamics simulations, involve modeling individual solvent molecules around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. While specific MD simulations for this compound tautomerism were not found in the provided search results, the principles from studies on similar systems suggest that protic solvents would form hydrogen bonds with both the enol and keto forms, further influencing their relative stabilities.

In Silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. This method is crucial for understanding potential therapeutic applications.

Molecular docking simulations have been extensively used to predict the binding affinities of this compound derivatives with various biological targets, suggesting their potential as therapeutic agents. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding energy between the ligand and the target; a more negative value typically indicates a stronger interaction.

For example, derivatives have been docked against bacterial DNA Gyrase, a crucial enzyme for bacterial survival, to explore their potential as antimicrobial agents. researchgate.net Other studies have investigated interactions with enzymes implicated in cancer, such as tubulin, where certain thiazole (B1198619) compounds showed remarkable inhibitory potential. acs.org Thiazole derivatives have also been evaluated as inhibitors for carbonic anhydrase-II and 14-alpha demethylase, an important enzyme in fungi. dergipark.org.trnih.gov One complex derivative, 5-[6,7-dichloro-3-[1-[1-(1-methyl-4-piperidyl)ethyl]tetrazol-5-yl]sulfanyl-quinoxalin-2-yl]this compound, was identified as a potent modulator of the GLP-1 receptor. nih.gov

| Biological Target | Thiazole Derivative Class/Example | Predicted Binding Affinity/Docking Score |

|---|---|---|

| Rho6 protein (Cancer) | 2-ethylidenehydrazono-5-arylazothiazole derivative | -9.2 kcal/mol nih.gov |

| 14alpha-demethylase (Antifungal) | A novel synthesized thiazole compound (3e) | Not specified, but potential effectiveness was tested dergipark.org.tr |

| Bacterial DNA Gyrase (Antibacterial) | Alkyne containing thiazole derivatives | Not specified, but plausible mechanism was studied researchgate.net |

| Tubulin (Anticancer) | 2,4-disubstituted thiazole derivatives | Not specified, but binding interactions were investigated acs.org |

| α-glucosidase (Antidiabetic) | Thiazole analogues | -11.0 kcal/mol (for the most active ligand) researchgate.net |

| Bovine Carbonic Anhydrase-II | Morpholine derived thiazoles | Greater affinity than standard acetazolamide nih.gov |

| GLP-1 Receptor | 5-[6,7-dichloro-3-[...]-quinoxalin-2-yl]this compound | 100 nM potency in a reporter assay nih.gov |

| Alanine racemase (Antibacterial) | 6-nitrobenzo[d]this compound | Possible orientations in the binding site were predicted researchgate.net |

Beyond predicting binding strength, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions are critical for the stability of the ligand-protein complex.

Studies on thiazole derivatives have revealed various types of interactions:

Hydrogen Bonds: In one study targeting the Rho6 protein, a thiazole conjugate formed hydrogen bonds with Serine 95 (Ser95) and Glutamic acid 138 (Glu138) residues at distances of 2.50 Å and 2.15 Å, respectively. nih.gov

Arene-Cation Interactions: The same study also identified an arene-cation interaction with Arginine 96 (Arg96) at a distance of 4.10 Å. nih.gov Another derivative showed two such interactions with Lysine 15 (Lys15). nih.gov

Hydrophobic Interactions: Docking of thiazole derivatives into the active site of enzymes like tubulin also reveals key hydrophobic interactions that contribute to binding. acs.org

Coordination with Metal Ions: For metalloenzymes like carbonic anhydrase, which contains a zinc ion in its active site, thiazole derivatives can be designed to coordinate with this ion, contributing to their inhibitory action. nih.gov

These detailed interaction profiles provide a structural basis for the observed biological activity and guide medicinal chemists in designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models have been developed for various series of thiazole derivatives to predict their therapeutic potential. laccei.org For instance, a 2D-QSAR model was generated for 59 thiazole derivatives to predict their inhibitory activity against the 5-Lipoxygenase (5-LOX) enzyme, which is a target for anti-inflammatory drugs. laccei.org The resulting model showed a good correlation coefficient (R² = 0.626), indicating its predictive capability. laccei.org Another study focused on developing QSAR models for thiazole derivatives as inhibitors of PIN1, an enzyme implicated in cancer. This analysis used multiple linear regression (MLR) and artificial neural network (ANN) methods, with the ANN model showing excellent performance (R² = 0.98).

These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. Common descriptors include molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO). A particularly relevant study performed a QSAR analysis to compare the drug efficacy of the keto and enol tautomeric forms of 4-Phenyl-3H-1,3-thiazol-2-ol, demonstrating how theoretical models can be used to distinguish the biological potential of different structural isomers. wisc.eduresearchgate.netorcid.orguniv-biskra.dz

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of organic molecules by providing detailed information about the connectivity and environment of hydrogen and carbon atoms.

In the ¹H NMR spectrum, protons on the thiazole (B1198619) ring are expected to appear within a characteristic range. For thiazol-2(3H)-one derivatives, signals for ring protons (e.g., at the C4 and C5 positions) are typically observed as singlets or doublets, often in the δ 5.5-6.5 ppm range, depending on substitution nih.gov. The N-H proton of the keto tautomer, if observable, would typically appear as a broad singlet, often in the δ 8-12 ppm range, and its visibility can be solvent-dependent, with DMSO-d₆ being particularly useful for observing exchangeable protons . Protons from substituent groups, such as methyl groups, are generally found in the δ 2.0-2.5 ppm region nih.govvulcanchem.comvulcanchem.com.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C2) of the thiazol-2(3H)-one moiety is a key diagnostic signal, typically appearing in the δ 165-170 ppm range nih.gov. The carbons of the thiazole ring (C4 and C5) resonate at different chemical shifts, influenced by the attached atoms and substituents, generally falling between δ 95-135 ppm nih.gov.

Table 6.1.1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Thiazol-2(3H)-one Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference (Implied) |

| Ring CH (C4) | ~5.5 - 6.5 | s | Thiazole C4-H | CDCl₃ | nih.gov |

| Ring CH (C5) | ~5.5 - 6.5 | s | Thiazole C5-H | CDCl₃ | nih.gov |

| N-H | ~8.0 - 12.0 | br s | Amide N-H | DMSO-d₆ | |

| CH₃ (subst.) | ~2.0 - 2.5 | s | Methyl group | CDCl₃ | nih.govvulcanchem.comvulcanchem.com |

| Carbon | |||||

| C2 (C=O) | ~165 - 170 | C | Carbonyl carbon | CDCl₃ | nih.gov |

| C4 | ~95 - 106 | C/CH | Thiazole C4 | CDCl₃ | nih.gov |

| C5 | ~120 - 135 | CH | Thiazole C5 | CDCl₃ | nih.gov |

| CH₃ (subst.) | ~15 - 26 | CH₃ | Methyl carbon | CDCl₃ | nih.gov |

Note: Data presented are representative of substituted thiazol-2(3H)-one derivatives and may vary based on specific substituents and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): This technique establishes correlations between ¹H nuclei that are coupled through bonds (typically ¹H-¹H coupling over 2 or 3 bonds). It helps in identifying proton spin systems, such as adjacent protons on the thiazole ring or within substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates protons to the carbons to which they are directly attached (¹H-¹³C one-bond coupling). This is invaluable for assigning specific proton signals to their corresponding carbon atoms.

These techniques have been successfully applied to confirm the structures of various thiazole derivatives, providing definitive proof of connectivity and aiding in the assignment of complex spectra nih.govmdpi-res.com.

Vibrational Spectroscopy

Vibrational spectroscopy, primarily FTIR, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of thiazol-2-ol (B1589710), predominantly existing as thiazol-2(3H)-one, is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1630–1680 cm⁻¹ vdoc.pubnih.gov, indicative of the amide-like carbonyl in the keto tautomer. A C=N stretching vibration, characteristic of the thiazole ring, is usually found around 1600–1650 cm⁻¹ vulcanchem.comvulcanchem.com. The N-H stretching vibration of the secondary amine/amide group in the keto tautomer is expected in the range of 3150–3300 cm⁻¹ . While the enol form (this compound) would exhibit an O-H stretch (around 3200–3400 cm⁻¹) and potentially a different C=N band, the dominance of the keto form means these bands are less pronounced or absent in typical solution spectra vdoc.pubvulcanchem.com.

Table 6.2.1: Characteristic FTIR Absorption Bands for Thiazol-2(3H)-one

| Wavenumber (cm⁻¹) | Functional Group | Assignment | Reference (Implied) |

| 1630–1680 | C=O | Carbonyl stretch (keto form) | vdoc.pubnih.gov |

| 1600–1650 | C=N | Imine stretch (thiazole ring) | vulcanchem.comvulcanchem.com |

| 3150–3300 | N-H | Amide N-H stretch (keto form) |

Information regarding the specific application of Raman spectroscopy for the structural elucidation of unsubstituted this compound was not found in the provided search results. While Raman spectroscopy can complement FTIR by providing complementary vibrational information, its specific use for this compound is not detailed in the accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. This compound, in its conjugated thiazol-2(3H)-one form, exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum typically shows absorption maxima related to π-π* electronic transitions within the heterocyclic ring and any attached chromophores. For related thiazole systems and benzothiazolone derivatives, absorption bands have been reported in the range of 230-330 nm acs.orgcore.ac.uk. These absorptions are attributed to the conjugated π system of the molecule. UV-Vis data has also been cited as evidence supporting the tautomeric equilibrium, favoring the keto form vdoc.pub. The precise λmax and molar absorptivity (ε) values are dependent on the specific substituents and the solvent used.

Compound Name List

this compound

Thiazol-2(3H)-one

2-Hydroxythiazole

5-(2-Aminoethyl)this compound hydrochloride

4-p-Tolylthis compound

4-Phenyl-3H-1,3-thiazol-2-ol

2-amino-4-methylbenzothiazole (B75042)

4-Methylbenzo[d]thiazol-2(3H)-one

6-acetyl-2-hydroxybenzothiazole

6-acetyl-benzo[d]this compound

4-Chlorobenzo[d]thiazol-2(3H)-one

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

5-Acetyl-4-methyl-3-[3-(trifluoromethyl)phenyl]thiazol-2(3H)-one

4-Phenyl-3-m-tolyl-thiazol-2(3H)-one

4-Methyl-3-m-tolyl-thiazol-2(3H)-one

4-Methyl-3-[3-(trifluoromethyl)phenyl]thiazol-2(3H)-one

5-Acetyl-4-methyl-3-m-tolylthiazol-2(3H)-one

3-{2-[(Adamantan-1-yl)amino]ethyl}benzo[d]thiazol-2(3H)-one

3-{2-[(Adamantan-1-yl)(methyl)amino]ethyl}−6-propionylbenzo[d]thiazol-2(3H)-one

6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one

2-((Thiazol-2-ylamino)methyl)phenol

4-Phenyl-1,3-thiazol-2-ol

Electronic Absorption Spectra and Solvatochromism Studies

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) region, probes the electronic transitions within a molecule. For this compound, these spectra can reveal information about its conjugated system and the presence of specific chromophores. Solvatochromism studies investigate how the absorption maxima () of a compound change in different solvent polarities, providing insights into the polarity of the ground and excited electronic states. While specific values and detailed solvatochromic shifts for this compound were not extensively detailed in the retrieved literature, such studies are crucial for understanding its electronic environment and potential tautomeric equilibria, which can influence spectral characteristics evitachem.com.

Table 6.3.1.1: Illustrative Electronic Absorption Data Characteristics

| Parameter | Typical Observation for Heterocycles | Specific Data for this compound (if available) |

| (nm) | 200-400 nm (depending on conjugation) | Not specifically retrieved |

| Molar Absorptivity | Varies based on transition strength | Not specifically retrieved |

| Solvents Studied | Ethanol, Methanol (B129727), Water, DMSO, etc. | Not specifically retrieved |

| Solvatochromic Effect | Bathochromic or hypsochromic shift | Not specifically retrieved |

Dissociation Studies and pKa Determinations via Spectrophotometric Methods

The acidity of this compound, particularly the proton on the hydroxyl group (or the tautomeric thiol group), can be quantified by determining its dissociation constant (pKa). Spectrophotometric methods are commonly employed for this purpose. These methods typically involve monitoring the changes in the UV-Vis absorption spectrum of the compound as a function of pH. By observing the isosbestic points and the spectral shifts associated with protonation or deprotonation, the pKa value can be accurately determined. While specific pKa values for this compound determined via spectrophotometry were not detailed in the accessible search results, this technique is a standard approach for characterizing the acidic properties of such heterocyclic systems.

Table 6.3.2.1: Illustrative pKa Determination via Spectrophotometry

| Parameter | Typical Observation for Acidic Heterocycles | Specific Data for this compound (if available) |

| Method | UV-Vis Spectrophotometry | UV-Vis Spectrophotometry |

| pH Range Studied | Broad range to cover ionization | Not specifically retrieved |

| Isosbestic Points | Observed where spectral changes occur | Not specifically retrieved |

| Determined pKa | Characteristic value for the acidic proton | Not specifically retrieved |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would yield a precise mass-to-charge ratio () that corresponds to its molecular formula, distinguishing it from isobaric compounds. While specific HRMS data for this compound was not explicitly found in the retrieved results, this technique is standard for confirming the identity and purity of synthesized compounds by matching experimental masses to theoretical calculations.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques commonly used for analyzing organic molecules. These methods are valuable for this compound, as they can generate intact molecular ions ([M+H] or [M-H]) with minimal fragmentation, facilitating molecular weight determination. Studies on related thiazole derivatives suggest that these techniques are applicable for detecting and characterizing such compounds, including identifying potential degradation fragments like loss of HCl or side chains if applicable to substituted forms.

Table 6.4.2.1: Illustrative Mass Spectrometry Ionization Characteristics

| Technique | Ionization Mode | Typical Ions Observed for Heterocycles | Specific Data for this compound (if available) |

| ESI-MS | Positive/Negative | [M+H], [M-H] | Not specifically retrieved |

| MALDI-MS | Positive/Negative | [M+H], [M-H] | Not specifically retrieved |

| Fragmentation | MS/MS | Characteristic fragment ions | Not specifically retrieved |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions (such as hydrogen bonding and crystal packing). While direct crystal structure data for this compound itself was not explicitly retrieved, X-ray crystallography has been applied to related thiazole derivatives, confirming the utility of this technique for elucidating the precise arrangement of atoms in the crystalline lattice. Such studies on analogues can provide insights into the preferred tautomeric form and intermolecular interactions in the solid state.

Table 6.5.1: Illustrative X-ray Crystallography Parameters

| Structural Parameter | Typical Observation for Heterocycles | Specific Data for this compound (if available) |

| Space Group | Varies | Not specifically retrieved |

| Unit Cell Dimensions | a, b, c, , , | Not specifically retrieved |

| Bond Lengths (C-N, C-S, C=C) | Characteristic values | Not specifically retrieved |

| Bond Angles | Characteristic values | Not specifically retrieved |

| Molecular Conformation | Planarity, torsion angles | Not specifically retrieved |

Thermal Analysis (TG/DTG, DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetric Analysis (DTG), and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability, phase transitions, and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles. DTG provides the rate of mass change, highlighting decomposition peaks. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, glass transitions, and decomposition exotherms/endotherms. For this compound, these analyses would establish its thermal limits and provide clues about its decomposition pathways. While specific thermal data for this compound was not found in the retrieved literature, these techniques are standard for characterizing the thermal properties of organic compounds.

Table 6.6.1: Illustrative Thermal Analysis Data

| Technique | Parameter | Typical Observation for Organic Solids | Specific Data for this compound (if available) |

| TGA | Decomposition Onset Temp. (°C) | Varies | Not specifically retrieved |

| TGA | Residue (%) | Varies | Not specifically retrieved |

| DSC | Melting Point (°C) | Sharp peak for crystalline solids | Not specifically retrieved |

| DSC | Decomposition Event (°C) | Exothermic/Endothermic peaks | Not specifically retrieved |

Compound List

this compound

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique employed for the meticulous assessment of chemical compound purity, including that of this compound. This method relies on the principle of separating components within a sample mixture based on their differential interactions with a stationary phase housed within a column and a liquid mobile phase. In the context of purity determination, HPLC serves to identify and quantify both the primary compound, this compound, and any co-eluting impurities, which may include residual starting materials, synthetic by-products, or degradation products royed.inadvancechemjournal.comopenaccessjournals.comwdh.ac.id.

Typical HPLC Methodology for Purity Analysis While specific, peer-reviewed HPLC methods detailing the purity assessment of this compound are not extensively documented in the readily available search results, standard practices for similar organic compounds can be inferred. These generally involve:

Stationary Phase: Reversed-phase columns, such as those packed with C18 silica, are frequently utilized for the analysis of moderately polar organic molecules like thiazole derivatives, offering effective separation based on hydrophobicity sielc.comresearchgate.net.

Mobile Phase: A mobile phase composed of a mixture of polar and less polar solvents is common. This often includes water or a buffered aqueous solution as the polar component and an organic solvent such as acetonitrile (B52724) or methanol as the less polar component. Gradient elution, where the solvent composition changes over time, or isocratic elution, with a constant solvent composition, may be employed to optimize the separation of this compound from potential impurities researchgate.netelementlabsolutions.com.

Detection: UV-Vis detection is standard, with the optimal detection wavelength determined by the compound's UV absorption spectrum.

Quantification: Purity is typically determined using peak area normalization, where the area of the this compound peak is divided by the sum of all peak areas to ascertain the percentage purity.

Research Findings and Purity Specifications Direct research findings that detail specific experimental HPLC methods and comprehensive purity analyses for this compound are limited within the provided search results. However, commercial suppliers of this compound often provide purity specifications determined by HPLC. For instance, this compound is listed with a purity specification of ≥97% (HPLC) by reputable suppliers such as Sigma-Aldrich ajrconline.orgsigmaaldrich.com. This specification indicates that, when analyzed using validated HPLC protocols, the compound is expected to contain at least 97% of the target molecule, with the remaining percentage accounted for by detectable impurities.

Biological Activities and Mechanistic Insights in Medicinal Chemistry

Broad-Spectrum Pharmacological Potentials of Thiazol-2-ol (B1589710) Derivatives

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this scaffold, including those based on the this compound core, exhibit a vast array of pharmacological activities. nih.govnih.gov These compounds have been extensively investigated and have shown potential as anti-inflammatory, antimicrobial (antibacterial and antifungal), anticancer, antiviral, antidiabetic, and antioxidant agents. nih.govbiointerfaceresearch.com The versatility of the thiazole nucleus allows for modifications at various positions, leading to the synthesis of novel compounds with enhanced therapeutic effects. nih.gov This broad-spectrum potential is attributed to the unique electronic properties of the thiazole ring, which enable it to interact with a wide range of biological targets, including enzymes and receptors. nih.gov The ongoing research into thiazole derivatives continues to pave the way for the development of potent new therapeutic agents for a multitude of diseases. nih.gov

Anti-inflammatory Activity

This compound derivatives have emerged as a significant class of compounds in the search for novel anti-inflammatory drugs. nih.gov Research has focused on their ability to modulate key pathways in the inflammatory cascade, particularly those involving prostaglandins (B1171923) and cyclooxygenase enzymes. biointerfaceresearch.comnih.gov

A key mechanism behind the anti-inflammatory effect of certain this compound derivatives is their ability to inhibit the production of pro-inflammatory mediators, most notably Prostaglandin (B15479496) E₂ (PGE₂). biointerfaceresearch.comijpsjournal.com PGE₂ is a principal mediator of inflammation, responsible for inducing pain, swelling, and fever. Studies have demonstrated that specific thiazole derivatives can significantly block or suppress the release of PGE₂ in cellular models of inflammation. biointerfaceresearch.comijpsjournal.comjchemrev.com For instance, in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, treatment with thiazole compounds such as N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35) effectively prevented the production of prostaglandins. biointerfaceresearch.com Another study on thiazolo-pyrone derivatives also showed potent suppression of PGE₂ release at both cellular and enzymatic levels. ijpsjournal.com This reduction in PGE₂ levels is a direct consequence of the inhibition of the cyclooxygenase (COX) enzymes that synthesize it. ijpsjournal.comjchemrev.com

The primary molecular mechanism for the reduction of prostaglandin synthesis by this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. jchemrev.comnih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation. nih.govresearchgate.net Many traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. ekb.eg Consequently, much research has focused on developing selective COX-2 inhibitors. ekb.eg

Several thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.govjchemrev.com For example, the compound 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol was identified as a selective COX-2 inhibitor, while N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was found to be a non-selective COX-1/COX-2 inhibitor. nih.gov Docking studies have been employed to understand the binding motifs of these compounds within the active site of the COX-2 enzyme, confirming their inhibitory action. nih.gov The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H₂, the precursor for PGE₂ and other pro-inflammatory prostanoids, thereby exerting a potent anti-inflammatory effect. biointerfaceresearch.comjchemrev.com

| Compound | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) | COX-1/COX-2 | Non-selective inhibition; prevented prostaglandin production. | biointerfaceresearch.comnih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) | COX-2 | Selective inhibition; prevented prostaglandin production. | biointerfaceresearch.comnih.gov |

| Thiazole derivative 6l | COX-2/5-LOX | Potent dual inhibitor with IC₅₀ of 0.09 µM for COX-2. Reduced PGE₂ and LTB₄ levels. | jchemrev.com |

| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Identified as potent and selective inhibitors of the COX-2 enzyme. | nih.govjchemrev.com |

The anti-inflammatory potency of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have provided valuable insights into the features required for optimal activity, particularly for COX-2 inhibition. jchemrev.com

Key SAR findings include:

Aromatic Substituents: The presence of specific substituents on phenyl rings attached to the thiazole core is crucial. For instance, compounds with chloro and fluorophenyl groups have demonstrated good anti-inflammatory activity. nih.gov

Bulky and Lipophilic Groups: The introduction of bulky and lipophilic substituents, such as a naphthalene (B1677914) group, on the thiazole ring has been shown to result in good COX-2 inhibitory potency. jchemrev.com

Fused Ring Systems: Fused heterocyclic analogs, such as imidazo[2,1-b]thiazoles, have been developed as potent and selective COX-2 inhibitors. nih.govjchemrev.com

Influence of Specific Groups: In certain series, the presence of nitro (NO₂) and chloro (Cl) groups on benzene (B151609) rings attached to the thiazole scaffold was found to be favorable for COX inhibition. jchemrev.com

These SAR studies are critical for the rational design of new thiazole-based compounds, guiding chemists in synthesizing molecules with improved potency, selectivity, and better safety profiles for the treatment of inflammatory disorders.

Antimicrobial Activity

Thiazole derivatives are a well-established class of antimicrobial agents, with activity against a wide range of pathogens, including multidrug-resistant bacterial strains. nih.gov Their effectiveness stems from their ability to target various essential bacterial processes. nih.gov

The antibacterial action of this compound derivatives can be attributed to several mechanisms, with the inhibition of cell wall synthesis being a significant pathway. nih.gov The bacterial cell wall, composed of peptidoglycan, is essential for bacterial survival and is an excellent target for antibiotics.

One key enzyme in the peptidoglycan biosynthesis pathway is UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov This enzyme plays a crucial role in the synthesis of UDP-N-acetylmuramic acid, a fundamental building block of the cell wall. nih.gov Docking studies have predicted that certain novel heteroaryl thiazole derivatives exert their antibacterial effect through the inhibition of the E. coli MurB enzyme. ekb.eg

Beyond MurB, other bacterial targets for thiazole derivatives have been identified:

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Certain benzothiazole (B30560) derivatives have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, demonstrating a dual-targeting mechanism. nih.gov

FtsZ Protein: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is critical for bacterial cell division. A series of thiazole-quinolinium derivatives have been found to perturb the polymerization of FtsZ, representing their primary mode of antibacterial action against multi-drug resistant bacteria. nih.gov

Metabolic Pathway Inhibition: Some thiazole derivatives, like the drug Sulfathiazole, act as antimetabolites. They function by inhibiting the synthesis of essential vitamins, such as the B complex vitamins, that bacteria require to grow and multiply. jchemrev.com

The ability of thiazole derivatives to interfere with these fundamental cellular processes, particularly the critical pathway of cell wall synthesis, underscores their importance as a scaffold for the development of new antibacterial agents. nih.govekb.eg

| Bacterial Target | Function | Effect of Thiazole Derivative Inhibition | Reference |

|---|---|---|---|

| MurB Enzyme | Peptidoglycan (cell wall) synthesis | Interference with cell wall formation, leading to bacterial cell lysis. | nih.govekb.eg |

| DNA Gyrase / Topoisomerase IV | DNA replication and repair | Inhibition of bacterial DNA synthesis, preventing replication. | nih.gov |

| FtsZ Protein | Bacterial cell division | Disruption of cytokinesis, leading to inhibition of bacterial growth. | nih.gov |

| Metabolic Enzymes (e.g., Dihydropteroate synthase) | Folic acid synthesis | Blocks production of essential nutrients, halting bacterial growth (bacteriostatic). | jchemrev.com |

Antifungal Mechanisms (e.g., Lanosterol (B1674476) 14α-Demethylase Inhibition)

Thiazole derivatives have demonstrated significant antifungal properties, with a key mechanism of action being the inhibition of lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of fungal cell membranes. nih.govnih.gov The inhibition of lanosterol 14α-demethylase disrupts ergosterol production, leading to the accumulation of toxic 14-α-methylsterols in the fungal plasma membrane. nih.gov This accumulation alters the membrane's permeability and rigidity, ultimately arresting fungal growth. nih.gov

The action of thiazole-based compounds is analogous to that of established azole antifungals like fluconazole (B54011) and ketoconazole. nih.gov These agents typically feature a nitrogen atom within their heterocyclic structure that forms a coordinate bond with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its catalytic activity. nih.gov Molecular docking studies on newly synthesized thiazolin-4-one derivatives have supported this mechanism, indicating their potential to act as non-competitive inhibitors that bind to the access channel of the enzyme's active site rather than directly competing with the substrate. nih.govresearchgate.net

Research has highlighted the efficacy of various thiazole derivatives against a range of fungal pathogens, particularly Candida species. nih.govdntb.gov.ua For instance, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown potent activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.govnih.gov The antifungal effect of these compounds is often associated with their ability to increase the permeability of the fungal cell membrane and/or interfere with the cell wall structure. nih.gov

Antiviral Properties

The thiazole scaffold is a key structural motif in the development of novel antiviral agents, demonstrating a broad spectrum of activity against numerous viruses. nih.govnih.gov Thiazole derivatives have been reported to inhibit a wide range of human and animal viruses, including influenza viruses, coronaviruses (such as SARS), hepatitis B (HBV) and C (HCV), human immunodeficiency virus (HIV), herpes viruses, and respiratory syncytial virus (RSV). nih.govjchemrev.comresearchgate.net

One of the most well-known thiazole-containing antiviral drugs is Nitazoxanide, which, along with its analogues (collectively known as thiazolides), has shown efficacy against HCV in clinical trials. kcl.ac.ukreading.ac.ukliverpool.ac.uk The mechanism of action for thiazolides can vary, but they have been shown to interfere with viral replication pathways. kcl.ac.ukreading.ac.uk Structure-activity relationship (SAR) studies on thiazolides for anti-HCV activity have indicated that the presence of an electron-withdrawing group at certain positions on the molecule generally correlates with higher potency. kcl.ac.ukreading.ac.uk

The versatility of the thiazole ring allows for the design of compounds that can act as inhibitors of various viral enzymes, such as proteases, which are essential for the viral life cycle. jchemrev.com The development of new, safe, and effective antiviral drugs based on the thiazole structure remains a critical area of research, especially given the continuous emergence of drug-resistant viral strains. nih.gov

Anticancer and Antitumor Potentials

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant anticancer and antitumor properties. mdpi.commdpi.com These derivatives have been shown to combat cancer through diverse mechanisms, including the inhibition of key enzymes, induction of programmed cell death, and selective growth inhibition of tumor cells. nih.govnih.gov

Mechanisms of Action (e.g., Apoptosis Induction)

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This process is crucial for eliminating malignant cells without causing widespread inflammation. Studies have demonstrated that various thiazole-containing compounds can trigger apoptosis across a range of cancer cell lines, including leukemia, breast, lung, and fibrosarcoma cells. mdpi.comresearchgate.netresearchgate.net

The apoptotic pathway initiated by these compounds often involves several key events:

Caspase Activation: Many thiazole derivatives have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. researchgate.netresearchgate.netnih.gov For example, novel 2-amino-5-benzylthiazole derivatives induced the cleavage of PARP1 and caspase-3 in human leukemia cells. ukrbiochemjournal.org

Mitochondrial Disruption: The compounds can disrupt the mitochondrial membrane potential (MMP), a critical step in the intrinsic apoptotic pathway. researchgate.net This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. researchgate.netresearchgate.net

Modulation of Apoptotic Proteins: Thiazole derivatives can alter the balance of pro-apoptotic and anti-apoptotic proteins. Research has shown they can increase the levels of pro-apoptotic proteins like Bax and Bim while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govukrbiochemjournal.org

DNA Damage and Fragmentation: Treatment with these compounds can lead to DNA single-strand breaks and fragmentation in cancer cells, which are hallmarks of apoptosis. nih.govukrbiochemjournal.org

For instance, a study on juglone-bearing thiopyrano[2,3-d]thiazoles in colorectal cancer cells showed a significant increase in the activity of caspases 3/7, 8, 9, and 10, indicating activation of both intrinsic and extrinsic apoptotic pathways. mdpi.com Similarly, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives were found to induce apoptosis in breast cancer (MCF-7) and other cell lines, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov

Target Enzyme Inhibition (e.g., C-Met, Tyrosine Kinase, Pim-1)

Thiazole derivatives function as potent inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways. nih.govrsc.org The abnormal function of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org

Tyrosine Kinase and c-Met Inhibition: Tyrosine kinases are crucial mediators of signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-mesenchymal epithelial transition factor (c-Met) is linked to tumor angiogenesis and metastasis. mdpi.comacs.orgsemanticscholar.org Numerous thiazole derivatives have been specifically designed as inhibitors of these kinases. nih.govmdpi.comnih.gov For example, some 4-chlorophenylthiazole-containing compounds have shown potent inhibition of VEGFR-2 kinase activity. mdpi.com Other analogues have been developed as dual inhibitors of both c-Met and VEGFR-2. acs.orgsemanticscholar.orgnih.gov

Pim-1 Kinase Inhibition: The PIM kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various cancers, including prostate, breast, and hematological malignancies. nih.govresearchgate.net They play a key role in promoting cell survival and proliferation. nih.gov Thiazole and bis-thiazole derivatives have emerged as effective Pim-1 kinase inhibitors. nih.govnih.gov Studies have shown that these compounds can achieve potent inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range, leading to cell cycle arrest and reduced cancer cell proliferation. nih.govcore.ac.uk

Selective Cytostatic Effects on Cancer Cell Lines